

Characterization of Methyl 3-amino-2-hydroxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 3-amino-2-hydroxybenzoate*

Cat. No.: *B045944*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of **Methyl 3-amino-2-hydroxybenzoate**. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Physicochemical Properties

Methyl 3-amino-2-hydroxybenzoate is a substituted aromatic compound with the molecular formula $C_8H_9NO_3$. It is a solid at room temperature.^[1] Key physicochemical data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO ₃	[2]
Molecular Weight	167.16 g/mol	[3]
CAS Number	35748-34-6	[1]
IUPAC Name	methyl 3-amino-2-hydroxybenzoate	[1]
Synonyms	Methyl 3-aminosalicylate, 3-Amino-2-hydroxybenzoic acid methyl ester	[2][4]
Physical Form	Solid	[1]
Boiling Point	86-89 °C (Note: This reported value may be inaccurate for a solid compound)	[1]
Predicted Boiling Point	274.9 °C at 760 mmHg	[3]
Solubility	No experimental data available. Expected to have moderate solubility in polar organic solvents.	

Spectroscopic Characterization

Complete experimental spectroscopic data for **Methyl 3-amino-2-hydroxybenzoate** is not readily available in published literature. The following tables present predicted data and data from a closely related isomer, Methyl 2-amino-3-hydroxybenzoate, for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts for **Methyl 3-amino-2-hydroxybenzoate**.

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~3.80	-OCH ₃
~6.50 - 7.50	Aromatic CH
~4.00 (broad)	-NH ₂
~9.50 (broad)	-OH

Infrared (IR) Spectroscopy

Key predicted IR absorption bands for **Methyl 3-amino-2-hydroxybenzoate** are listed below.

Wavenumber (cm ⁻¹)	Functional Group
3400 - 3200	O-H and N-H stretching
3100 - 3000	Aromatic C-H stretching
2950 - 2850	Aliphatic C-H stretching
~1700	C=O (ester) stretching
1600 - 1450	Aromatic C=C bending
~1250	C-O (ester) stretching

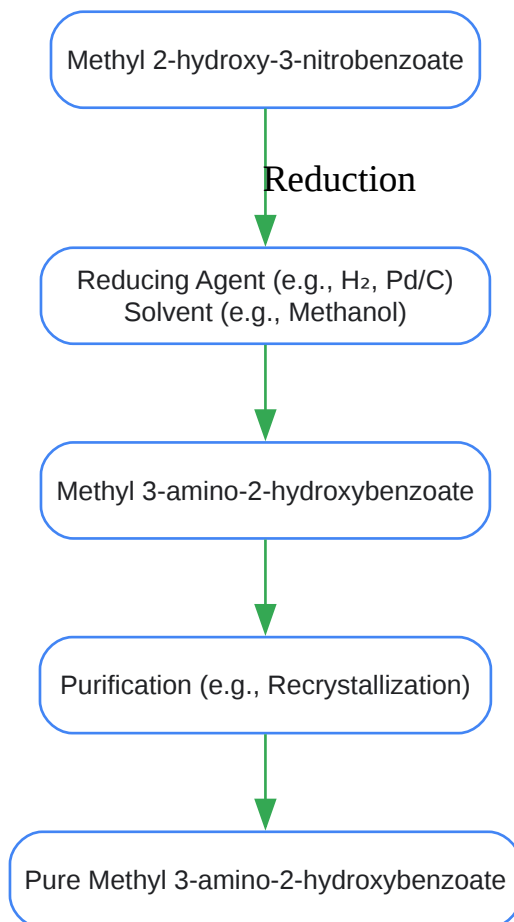
Mass Spectrometry (MS)

The predicted molecular ion peak for **Methyl 3-amino-2-hydroxybenzoate** would be at an m/z of 167.16. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) and the carboxyl group (-COOCH₃, m/z 59).

Synthesis and Purification

A common synthetic route to **Methyl 3-amino-2-hydroxybenzoate** is through the reduction of its nitro precursor, Methyl 2-hydroxy-3-nitrobenzoate.

Synthesis Workflow



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Caption: Synthesis workflow for **Methyl 3-amino-2-hydroxybenzoate**.

Experimental Protocol: Reduction of Methyl 2-hydroxy-3-nitrobenzoate

Materials:

- Methyl 2-hydroxy-3-nitrobenzoate
- Palladium on carbon (10 wt. %)
- Methanol

- Hydrogen gas supply
- Filter agent (e.g., Celite)
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

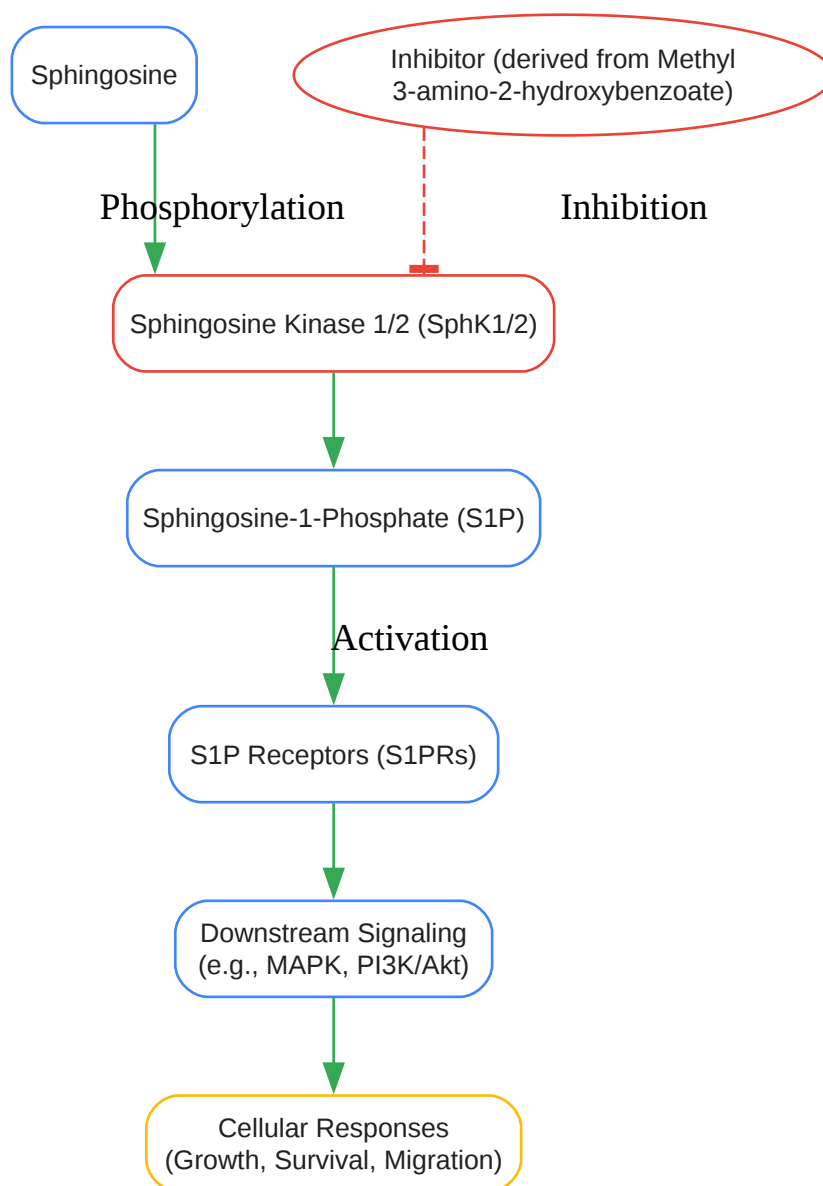
- In a suitable reaction flask, dissolve Methyl 2-hydroxy-3-nitrobenzoate in methanol.
- Carefully add a catalytic amount of 10% palladium on carbon to the solution.
- Seal the reaction vessel and purge with hydrogen gas.
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Rinse the filter cake with methanol.
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude **Methyl 3-amino-2-hydroxybenzoate** by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Signaling Pathways

Methyl 3-amino-2-hydroxybenzoate serves as a key building block in the synthesis of inhibitors targeting sphingosine kinases (SphK). Sphingosine kinases are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including cell growth, proliferation, and survival. Dysregulation of

the SphK/S1P signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.

Sphingosine Kinase Signaling Pathway



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Caption: The Sphingosine Kinase signaling pathway.

Methyl 3-amino-2-hydroxybenzoate can be chemically modified to create potent and selective inhibitors of SphK1 and/or SphK2. These inhibitors can block the production of S1P, thereby modulating the downstream signaling pathways and cellular responses. This makes it a

valuable scaffold for the development of novel therapeutics targeting diseases driven by aberrant SphK activity.

Safety and Handling

Methyl 3-amino-2-hydroxybenzoate should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

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References

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